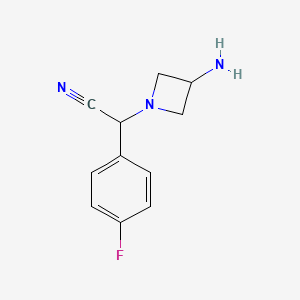
(Z)-ethyl 2-(2-(2-(3-phenylpropylidene)hydrazinyl)thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-(2-(2-(3-phenylpropylidene)hydrazinyl)thiazol-4-yl)acetate is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a hydrazone linkage, and an ester functional group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(2-(3-phenylpropylidene)hydrazinyl)thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Hydrazone Formation: The thiazole derivative is then reacted with hydrazine or its derivatives to form the hydrazone linkage. This step usually requires refluxing in ethanol or another suitable solvent.
Esterification: The final step involves the esterification of the hydrazone-thiazole intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as pesticides or herbicides.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceutical drugs with potential therapeutic applications.
作用機序
The biological activity of (Z)-ethyl 2-(2-(2-(3-phenylpropylidene)hydrazinyl)thiazol-4-yl)acetate is primarily attributed to its ability to interact with specific molecular targets. The hydrazone linkage and thiazole ring are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular DNA or proteins may contribute to its anticancer properties.
類似化合物との比較
Similar Compounds
(Z)-ethyl 2-(2-(2-(3-phenylpropylidene)hydrazinyl)thiazol-4-yl)acetate: is structurally similar to other thiazole derivatives such as thiazole hydrazones and thiazole esters.
Thiazole Hydrazones: These compounds share the hydrazone linkage and thiazole ring but may differ in the substituents attached to the thiazole ring.
Thiazole Esters: These compounds contain the ester functional group and thiazole ring but may lack the hydrazone linkage.
Uniqueness
- The unique combination of the hydrazone linkage, thiazole ring, and ester functional group in this compound imparts distinct chemical and biological properties.
- Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound for research and industrial applications.
特性
分子式 |
C16H19N3O2S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
ethyl 2-[2-[(2Z)-2-(3-phenylpropylidene)hydrazinyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H19N3O2S/c1-2-21-15(20)11-14-12-22-16(18-14)19-17-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,10,12H,2,6,9,11H2,1H3,(H,18,19)/b17-10- |
InChIキー |
NZXLLCWLHJIFEQ-YVLHZVERSA-N |
異性体SMILES |
CCOC(=O)CC1=CSC(=N1)N/N=C\CCC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)CC1=CSC(=N1)NN=CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


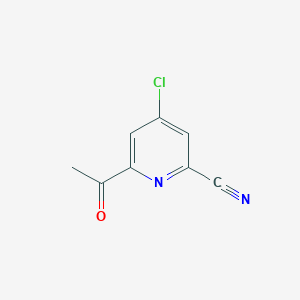
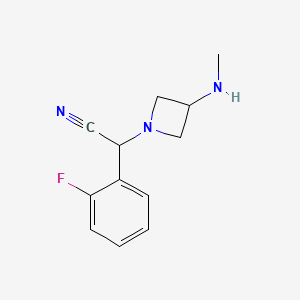

![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)
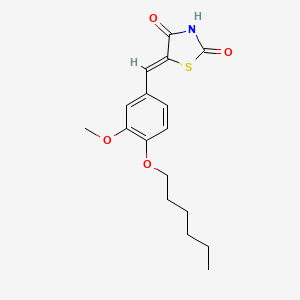
![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)
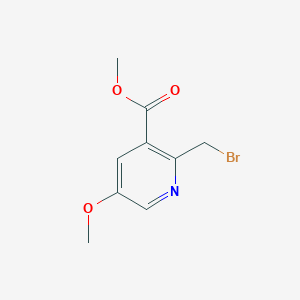
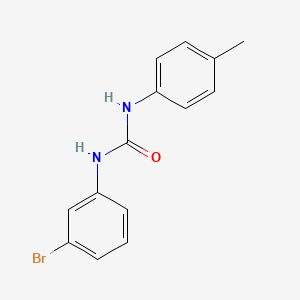
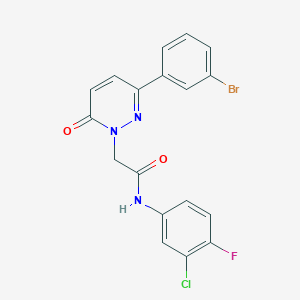
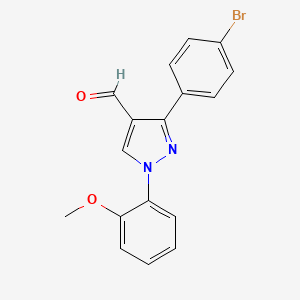

![7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14868035.png)

